molecular formula C12H21NO B060680 (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole CAS No. 184032-78-8

(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole

Cat. No. B060680
CAS RN: 184032-78-8
M. Wt: 195.3 g/mol
InChI Key: YHGFTJWGGDCEHX-GMTAPVOTSA-N
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Description

(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, also known as HOCPCA, is a bicyclic compound with a molecular formula of C13H21NO. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction.

Mechanism of Action

(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole is a selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. Activation of GPR88 by this compound leads to the inhibition of dopamine release, which is believed to be the underlying mechanism of its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, reduction of dyskinesia, and reduction of drug-seeking behavior. In addition, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole for lab experiments is its selectivity for GPR88, which allows for more precise manipulation of the dopaminergic system. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, including the development of more potent and selective GPR88 agonists, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its underlying mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration regimens for this compound in humans.

Synthesis Methods

The synthesis of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole involves a multi-step process, starting with the reaction of cyclopentadiene with maleic anhydride to form the adduct. The adduct is then reacted with methylamine to form the corresponding imine, which is reduced with sodium borohydride to yield the bicyclic compound this compound.

Scientific Research Applications

(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of dyskinesia, a common side effect of long-term treatment with levodopa. In addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse in preclinical models.

properties

CAS RN

184032-78-8

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

1-[(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11-/m1/s1

InChI Key

YHGFTJWGGDCEHX-GMTAPVOTSA-N

Isomeric SMILES

C1CCC(C1)([C@H]2C[C@H]3CCC[C@H]3N2)O

SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

Canonical SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

Origin of Product

United States

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